molecular formula C16H13NO2 B5690866 N-(3-ethynylphenyl)-4-methoxybenzamide

N-(3-ethynylphenyl)-4-methoxybenzamide

Cat. No. B5690866
M. Wt: 251.28 g/mol
InChI Key: SQTWMXVGAYKHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, Erlotinib is synthesized through a series of reactions, including chlorination and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of related compounds can be found in various databases . For instance, the molecular formula of Erlotinib is C22H23N3O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied . Erlotinib’s synthesis involves reactions such as chlorination and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various databases . For example, Erlotinib has a molecular weight of 393.4 g/mol .

Scientific Research Applications

Oncology: Targeted Cancer Therapy

CBMicro_032221: has shown promise in the field of oncology, particularly in targeted cancer therapy. Quinazoline derivatives, to which CBMicro_032221 belongs, are known for their antitumor properties . They are designed to target specific molecular pathways in cancer cells, offering a more precise treatment option with potentially fewer side effects compared to traditional chemotherapy.

Pharmacology: Drug Development and Synthesis

In pharmacology, CBMicro_032221’s robust and scalable chemistry makes it an excellent candidate for drug development and synthesis . Its molecular structure allows for the creation of lead generation libraries, which are essential in identifying new compounds with therapeutic potential.

Medicinal Chemistry: Understanding Drug Action

CBMicro_032221 serves as a valuable tool in medicinal chemistry for understanding the mode of action of drugs at the molecular level . By studying its interactions with various biological targets, researchers can gain insights into the physiochemical properties that contribute to its biological activity.

Bladder Cancer Therapy: Quinazoline Derivatives

Specifically, in bladder cancer therapy, new quinazoline-based compounds like CBMicro_032221 are being synthesized as potential drugs with anticancer potency . Their effectiveness depends on the substituents’ properties and their position on the cyclic compounds, which can influence the antiproliferative activity against cancer cells.

Genetic Research: EGFR Mutation Treatment

CBMicro_032221 is part of ongoing research to expand its label as a first-line treatment in patients harboring EGFR mutations . This application is based on the latest scientific evidence, which suggests that targeting EGFR mutations can be an effective strategy in treating certain types of cancer.

Biosensing: Drug and Viral Detection

Lastly, in the field of biosensing, CBMicro_032221 could potentially be used in the development of biosensors for drug and viral detection . The compound’s properties may allow for the creation of sensors that can detect the presence of specific drugs or viruses, aiding in both diagnostics and research.

Mechanism of Action

Safety and Hazards

Safety data sheets for related compounds provide information on their hazards . For example, “4-Chloro-N-(3-ethynylphenyl)benzamide” is harmful if swallowed and may cause skin and eye irritation .

Future Directions

Erlotinib, a related compound, is currently used to treat certain types of cancer . Future research may focus on improving its efficacy and understanding the genetic factors that influence its pharmacokinetics .

properties

IUPAC Name

N-(3-ethynylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h1,4-11H,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTWMXVGAYKHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)-4-methoxybenzamide

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